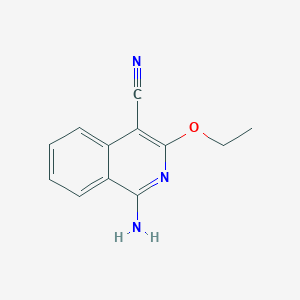
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a methyl group in the structure of this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichloroaniline with acetone in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired tetrahydroquinoline derivative. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and a methyl group in the structure can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular interactions and pathways involved are essential to understand the compound’s mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydroquinoline
- 4-Methyl-1,2,3,4-tetrahydroquinoline
- 5,7-Dichloroquinoline
Comparison
5,7-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine atoms and a methyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds. The presence of chlorine atoms enhances the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions. The methyl group can also influence the compound’s steric and electronic properties, affecting its overall reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
5,7-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-2-3-13-9-5-7(11)4-8(12)10(6)9/h4-6,13H,2-3H2,1H3 |
Clé InChI |
YEQGPUWPVUYLIB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC2=C1C(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
![8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11888687.png)
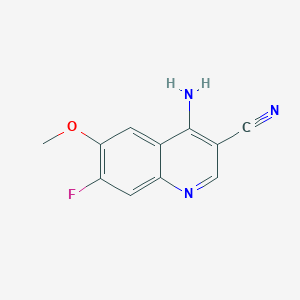

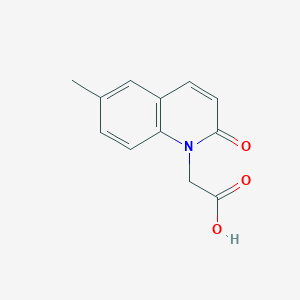


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)

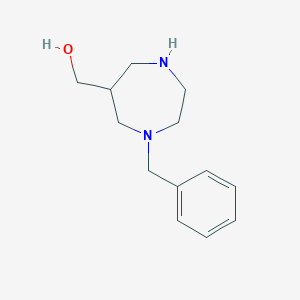
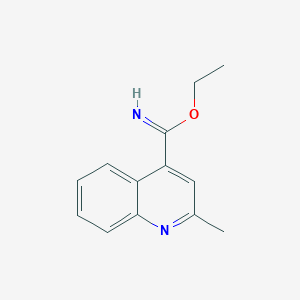
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)
